Isopropyl (2-ethoxy-4-formylphenoxy)acetate
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Overview
Description
Isopropyl (2-ethoxy-4-formylphenoxy)acetate is a chemical compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol. It is known for its utility in research and development, particularly in the fields of organic synthesis and medicinal chemistry. The compound is characterized by its unique structure, which includes an isopropyl ester group, an ethoxy group, and a formyl group attached to a phenoxy ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl (2-ethoxy-4-formylphenoxy)acetate typically involves the esterification of 2-ethoxy-4-formylphenol with isopropyl acetate in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Isopropyl (2-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: 2-ethoxy-4-carboxyphenoxyacetate.
Reduction: 2-ethoxy-4-hydroxyphenoxyacetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Isopropyl (2-ethoxy-4-formylphenoxy)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of Isopropyl (2-ethoxy-4-formylphenoxy)acetate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Isopropyl 2-(2-ethoxy-4-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a formyl group.
Isopropyl 2-(2-ethoxy-4-carboxyphenoxy)acetate: Similar structure but with a carboxyl group instead of a formyl group.
Uniqueness: Isopropyl (2-ethoxy-4-formylphenoxy)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
IUPAC Name |
propan-2-yl 2-(2-ethoxy-4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-17-13-7-11(8-15)5-6-12(13)18-9-14(16)19-10(2)3/h5-8,10H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANYJMQNHFMGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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